molecular formula C13H12FN3O B5793020 (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone

Cat. No.: B5793020
M. Wt: 245.25 g/mol
InChI Key: HICZSZHLXMMSIW-UHFFFAOYSA-N
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Description

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone is a heterocyclic compound that features a fused imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science .

Mechanism of Action

The mechanism of action of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group. This group can enhance the compound’s stability and bioactivity, making it a valuable candidate for further research and development .

Properties

IUPAC Name

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c14-9-5-3-8(4-6-9)12(18)11-13(15)16-10-2-1-7-17(10)11/h3-6H,1-2,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICZSZHLXMMSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)C(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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